N-Acetyl-O-tert-butoxycarbonyl Serotonin
Description
Properties
IUPAC Name |
[3-(2-acetamidoethyl)-1H-indol-5-yl] tert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11(20)18-8-7-12-10-19-15-6-5-13(9-14(12)15)22-16(21)23-17(2,3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZULPGLZVZXVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-tert-butoxycarbonyl Serotonin involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids and peptides .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-O-tert-butoxycarbonyl Serotonin undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using various reagents such as oxalyl chloride in methanol, which operates under mild conditions and yields up to 90%.
Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for the deprotection of the Boc group.
Di-tert-butyl Dicarbonate: Used for the protection of amino groups.
Major Products Formed
The major products formed from these reactions include the deprotected amino compound and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Neuroprotective Applications
N-Acetyl-O-tert-butoxycarbonyl serotonin has been studied for its neuroprotective properties, particularly in the context of oxidative stress and neurodegenerative diseases. Research indicates that this compound may function similarly to its precursor, N-acetyl serotonin, which has demonstrated significant neuroprotective effects.
Key Findings:
- Antioxidant Activity: N-Acetyl serotonin has been shown to inhibit oxidative stress-induced neuronal cell death. It reduces reactive oxygen species levels and enhances glutathione levels in neuronal cells, suggesting a strong antioxidant capability .
- Mechanisms of Action: The neuroprotective effects are mediated through the activation of the tropomyosin-related kinase receptor B (TrkB) and the cAMP response element-binding protein (CREB) pathways. These pathways are crucial for neuronal survival and function .
- Memory Recovery: In animal models, N-acetyl serotonin has been effective in reversing memory impairments induced by scopolamine, indicating its potential utility in treating cognitive deficits associated with neurodegenerative conditions .
Data Table: Neuroprotective Effects of N-Acetyl Serotonin
| Study | Model | Key Findings |
|---|---|---|
| HT-22 Cells | Inhibition of oxidative stress-induced apoptosis | |
| Mice | Reversal of memory impairment in scopolamine-treated mice |
Pharmaceutical Applications
This compound is also significant in pharmaceutical development, particularly in the formulation of new drugs targeting serotonin pathways.
Regulatory Applications:
- The compound is essential for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), highlighting its importance in commercial drug production related to serotonin-based therapies .
Implications in Mental Health Research
Recent studies have explored the broader implications of serotonin and its derivatives on mental health, particularly regarding depression and anxiety disorders.
Research Insights:
- A systematic review indicates that while traditional views posit a link between low serotonin levels and depression, recent findings challenge this notion. Studies suggest that increased serotonin activity may be present in depressed individuals due to prior antidepressant use .
- Understanding how compounds like this compound modulate serotonin levels could lead to innovative treatments that focus on enhancing cognitive control and emotional regulation without solely relying on traditional antidepressants .
Case Study: Serotonin's Role in Learning and Behavior
Mechanism of Action
The mechanism of action of N-Acetyl-O-tert-butoxycarbonyl Serotonin involves its role as a protected form of serotonin. The Boc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the compound can interact with various molecular targets, including melatonin receptors and other serotonin-related pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Protected Amino Acids and Neurotransmitters
Boc protection is widely used in peptide synthesis and neurotransmitter derivatization. Below is a comparative analysis with Boc-protected amino acids and serotonin analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Stability : Boc groups are acid-labile, enabling controlled deprotection. This compound’s stability under neutral conditions makes it suitable for biological assays .
- Solubility: Unlike Boc-protected amino acids (e.g., Boc-Ser-OH), which are polar, the serotonin derivative’s hydrophobic Boc and acetyl groups reduce aqueous solubility, favoring organic solvents .
Serotonin Receptor Ligands and Analogs
Several synthetic serotonin analogs are designed for receptor binding studies. Notable examples include:
Table 2: Comparison with Receptor-Targeting Analogs
Key Observations :
- Receptor Binding : The acetyl and Boc groups in this compound likely hinder interaction with serotonin receptors (e.g., 5-HT₁, 5-HT₂) compared to analogs like compound 8S, which retains a flexible indole core and smaller substituents .
- Synthetic Utility : Unlike receptor-targeting analogs, this compound is primarily an intermediate, reflecting its role in generating probes rather than direct receptor modulation .
Fluorescent Serotonin Sensors
Genetically encoded sensors (e.g., GRAB⁵ᴴᵀ) use serotonin derivatives as recognition elements.
Biological Activity
N-Acetyl-O-tert-butoxycarbonyl serotonin (N-AcO-Boc-Serotonin) is a modified form of serotonin, a neurotransmitter known for its role in mood regulation and various physiological processes. This compound has garnered attention in scientific research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of N-AcO-Boc-Serotonin, including its synthesis, mechanism of action, and implications in pharmacology and neuroscience.
N-AcO-Boc-Serotonin is synthesized through a two-step process involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group followed by acetylation. The typical reaction conditions involve the use of di-tert-butyl dicarbonate for Boc protection and acetic anhydride for acetylation.
Synthesis Overview
| Step | Reagent | Conditions |
|---|---|---|
| 1 | Di-tert-butyl dicarbonate | Basic conditions |
| 2 | Acetic anhydride | Mild conditions |
This dual protection strategy enhances the compound's stability and allows for selective deprotection, making it a versatile intermediate for synthesizing various serotonin derivatives.
N-AcO-Boc-Serotonin acts primarily as a ligand for serotonin receptors, particularly the 5-HT receptor family. By binding to these receptors, it can modulate neurotransmission pathways that influence mood, cognition, and other neurological functions.
Key Mechanisms
- Receptor Binding : N-AcO-Boc-Serotonin selectively binds to serotonin receptors, which can lead to altered neurotransmitter release.
- Neurotransmission Modulation : The compound's interaction with receptors may affect pathways linked to anxiety, depression, and other mood disorders .
3. Biological Activity and Therapeutic Potential
Research indicates that N-AcO-Boc-Serotonin has potential therapeutic effects in treating neurological disorders. Its ability to modulate serotonin levels suggests implications in conditions such as depression and anxiety.
Case Studies
- Neurotransmission Studies : In vitro studies have shown that N-AcO-Boc-Serotonin can enhance serotonin receptor activity, leading to increased neurotransmitter release in neuronal cultures.
- Therapeutic Applications : Investigations into its efficacy as a treatment for depression have shown promising results, with potential use as an adjunct therapy alongside traditional antidepressants .
4. Comparative Analysis with Similar Compounds
To understand the uniqueness of N-AcO-Boc-Serotonin, it is essential to compare it with other serotonin derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Acetyl Serotonin | Acetylated serotonin | Moderate receptor activity |
| O-tert-butoxycarbonyl Serotonin | Protected amino group | Limited stability |
| This compound | Dual protection (Boc & Acetyl) | Enhanced receptor binding and stability |
N-AcO-Boc-Serotonin's dual protection mechanism not only enhances its stability but also allows for more selective interactions with serotonin receptors compared to its unmodified counterparts .
5. Future Directions in Research
The ongoing research into N-AcO-Boc-Serotonin suggests several avenues for future exploration:
- Clinical Trials : More extensive clinical studies are needed to evaluate its efficacy in treating mood disorders.
- Mechanistic Studies : Further investigation into its precise mechanisms at the molecular level could reveal additional therapeutic targets.
- Synthetic Modifications : Exploring additional modifications could lead to new derivatives with enhanced biological activity or specificity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Acetyl-O-tert-butoxycarbonyl Serotonin, and how can purity be validated?
- Methodology : The synthesis typically involves sequential protection of serotonin's hydroxyl and amine groups. The tert-butoxycarbonyl (Boc) group is introduced first under anhydrous conditions using Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like triethylamine. Acetylation follows using acetyl chloride or acetic anhydride. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Purity validation requires HPLC (≥95% purity threshold) and H/C NMR for structural confirmation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl protons) and acetyl groups (δ ~2.1 ppm for methyl protons).
- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular ion matching (e.g., [M+H]).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, referencing retention times against known standards .
Q. How does the Boc protection strategy influence the compound’s solubility and reactivity in downstream applications?
- Methodology : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) by masking polar amines. Reactivity is preserved for coupling reactions (e.g., peptide synthesis) but requires acidic deprotection (e.g., TFA/DCM) prior to biological assays. Solubility profiles should be empirically tested using solvent polarity indices .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?
- Methodology : Perform a Design of Experiments (DoE) to test variables:
- Temperature : 0°C vs. room temperature for Boc protection.
- Reagent stoichiometry : Molar ratios of Boc anhydride (1.2–2.0 eq) and acetylating agents.
- Catalysts : DMAP for acetylation efficiency.
Monitor intermediates via TLC and quantify yields gravimetrically. Conflicting yield reports (e.g., 60–85%) may stem from moisture sensitivity; use anhydrous solvents and inert atmospheres .
Q. What strategies mitigate instability of this compound during long-term storage?
- Methodology : Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways (e.g., Boc group hydrolysis). Store lyophilized samples at -20°C in amber vials with desiccants. Periodic HPLC-UV analysis (e.g., every 3 months) tracks degradation products. For lab-scale use, refrigeration (0–6°C) suffices for ≤6-month stability .
Q. How do structural modifications (e.g., deuterated analogs) impact the compound’s pharmacokinetic profiling in preclinical models?
- Methodology : Synthesize deuterated variants (e.g., H-labeled tert-butyl groups) using deuterated Boc reagents (e.g., BocO-d). Compare metabolic stability via LC-MS/MS in hepatocyte assays. For example, deuterated Boc groups may reduce CYP450-mediated degradation, extending half-life in vivo .
Q. What computational approaches predict the compound’s interaction with serotonin receptors or metabolic enzymes?
- Methodology :
- Docking simulations : Use AutoDock Vina to model binding to 5-HT receptors, focusing on hydrogen bonding with the acetylated amine.
- MD simulations : Assess conformational stability in lipid bilayers (e.g., GROMACS).
Validate predictions with SPR (surface plasmon resonance) for binding affinity (K) measurements .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields or purity levels across studies?
- Methodology : Cross-validate methods using orthogonal techniques:
- Yield discrepancies : Compare reaction scales (e.g., 5g vs. 25g batches) and purification efficiency (e.g., flash vs. prep-HPLC).
- Purity conflicts : Reanalyze samples via qNMR to verify HPLC purity claims. Contradictions may arise from impurity co-elution in HPLC; use diode-array detection (DAD) for peak homogeneity .
Experimental Design Recommendations
Q. What controls are essential for biological assays involving this compound?
- Methodology : Include:
- Deprotected controls : TFA-treated samples to confirm Boc/acetyl group necessity for activity.
- Solvent controls : DMSO/vehicle at equivalent concentrations.
- Positive controls : Known serotonin receptor agonists/antagonists (e.g., 8-OH-DPAT for 5-HT).
Pre-screen for cytotoxicity (MTT assay) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
